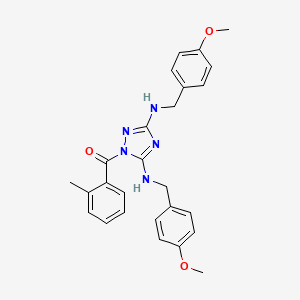
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a key role in the regulation of cell growth, proliferation, and differentiation.
Mecanismo De Acción
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and differentiation. This compound is a reversible inhibitor, meaning that its effects can be reversed when it is removed from the system.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer cell lines. It has also been shown to inhibit the growth and differentiation of various cell types, including keratinocytes, fibroblasts, and smooth muscle cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various cellular processes. Its reversible nature also allows for the study of the effects of EGFR inhibition on cellular processes. However, this compound has limitations in terms of its specificity, as it may also inhibit other tyrosine kinases. In addition, its effects may be influenced by the concentration and duration of treatment.
Direcciones Futuras
There are several future directions for the study of N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more specific and potent inhibitors of EGFR tyrosine kinase. Another area of research is the study of the effects of EGFR inhibition on the immune system and its potential use in immunotherapy. Additionally, the role of EGFR in various diseases, such as Alzheimer's disease and cardiovascular disease, is an area of ongoing research.
Métodos De Síntesis
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-chloro-2-methylphenylamine with allylamine to form N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)glycinamide. This compound is then reacted with phenylsulfonyl chloride to form this compound. The final product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N~1~-allyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been widely used in scientific research to study the role of EGFR in various cellular processes. It has been used to investigate the signaling pathways involved in cancer cell growth and proliferation. This compound has also been used to study the effects of EGFR inhibition on tumor growth in animal models. In addition, this compound has been used to study the role of EGFR in the development and differentiation of various tissues.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-3-11-20-18(22)13-21(17-10-9-15(19)12-14(17)2)25(23,24)16-7-5-4-6-8-16/h3-10,12H,1,11,13H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVSQLDJTSEIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5209786.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5209811.png)
![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5209819.png)

![4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5209840.png)


![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209857.png)
![5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209863.png)

![2-[4-(1H-indol-3-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5209877.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5209883.png)